molecular formula C13H9F4N7 B214875 N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine

N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine

Cat. No. B214875
M. Wt: 339.25 g/mol
InChI Key: LLFMAUNIIXHQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A is not fully understood. However, it has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and physiological effects:
N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A is its potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-viral research. However, one of the limitations of N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A. One area of research is the development of more efficient synthesis methods to increase the yield of N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A. Another area of research is the investigation of the mechanism of action of N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A, which could lead to the development of more effective treatments for various diseases. Additionally, further studies are needed to determine the safety and efficacy of N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A in humans.

Synthesis Methods

N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form 4-fluoro-1H-tetrazole. The second step involves the reaction of 4-fluoro-1H-tetrazole with 2-chloro-4-(trifluoromethyl)pyrimidine to form 5-[1-(4-fluorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine. The final step involves the reaction of 5-[1-(4-fluorophenyl)-1H-tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine with methylamine to form N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine.

Scientific Research Applications

N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine A has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine

Molecular Formula

C13H9F4N7

Molecular Weight

339.25 g/mol

IUPAC Name

5-[1-(4-fluorophenyl)tetrazol-5-yl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H9F4N7/c1-18-12-19-6-9(10(20-12)13(15,16)17)11-21-22-23-24(11)8-4-2-7(14)3-5-8/h2-6H,1H3,(H,18,19,20)

InChI Key

LLFMAUNIIXHQFE-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)F

Canonical SMILES

CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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